molecular formula C14H23Br B14449017 1-Bromotetradeca-2,5,8-triene CAS No. 73448-34-7

1-Bromotetradeca-2,5,8-triene

Cat. No.: B14449017
CAS No.: 73448-34-7
M. Wt: 271.24 g/mol
InChI Key: RIXBFGQGZUTRNM-UHFFFAOYSA-N
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Description

1-Bromotetradeca-2,5,8-triene is an organic compound characterized by a long carbon chain with three conjugated double bonds and a bromine atom attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromotetradeca-2,5,8-triene typically involves the bromination of tetradeca-2,5,8-triene. This can be achieved through the addition of bromine (Br2) to the terminal carbon of the triene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromotetradeca-2,5,8-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 1-hydroxytetradeca-2,5,8-triene.

    Oxidation: Formation of 1,2-epoxytetradeca-5,8-diene.

    Reduction: Formation of tetradecane.

Scientific Research Applications

1-Bromotetradeca-2,5,8-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromotetradeca-2,5,8-triene involves its interaction with various molecular targets. The bromine atom and conjugated double bonds allow the compound to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromotetradeca-2,5,8-triene is unique due to the presence of both the bromine atom and the conjugated double bonds. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .

Properties

IUPAC Name

1-bromotetradeca-2,5,8-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,12-13H,2-5,8,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXBFGQGZUTRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823113
Record name 1-Bromotetradeca-2,5,8-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73448-34-7
Record name 1-Bromotetradeca-2,5,8-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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